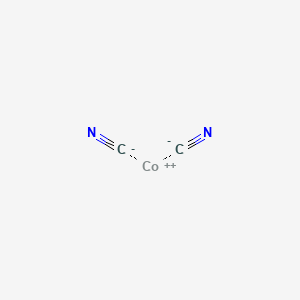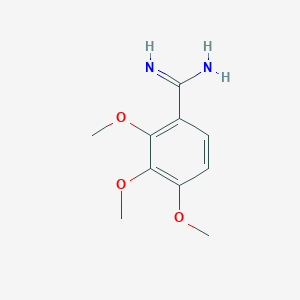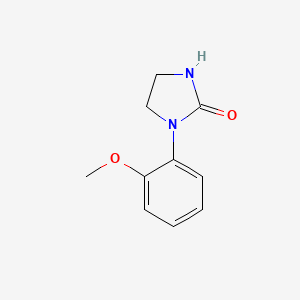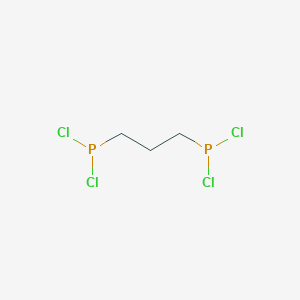
1,3-Bis(dichlorophosphino)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Bis(dichlorophosphino)propane” is an organophosphorus compound. It belongs to the category of chlorophosphines . It is used as a bidentate ligand in coordination chemistry .
Synthesis Analysis
The synthesis of “1,3-Bis(dichlorophosphino)propane” can be achieved through various methods. One popular method involves the reaction of lithium diphenylphosphide and 1,3-dichloropropane . Another approach involves metal-halogen exchange and then metathesis . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has also been found to be a convenient synthetic route .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(dichlorophosphino)propane” consists of two phosphino groups linked by a propane backbone . The compound forms a six-membered C3P2M chelate ring with a natural bite angle of 91° .
Chemical Reactions Analysis
“1,3-Bis(dichlorophosphino)propane” is used as a bidentate ligand in coordination chemistry and forms complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride . This complex is used as a catalyst for Kumada coupling reaction .
Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Safety And Hazards
Direcciones Futuras
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The compound is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Propiedades
Número CAS |
28240-70-2 |
|---|---|
Nombre del producto |
1,3-Bis(dichlorophosphino)propane |
Fórmula molecular |
C3H6Cl4P2 |
Peso molecular |
245.8 g/mol |
Nombre IUPAC |
dichloro(3-dichlorophosphanylpropyl)phosphane |
InChI |
InChI=1S/C3H6Cl4P2/c4-8(5)2-1-3-9(6)7/h1-3H2 |
Clave InChI |
KIUIKWRHWKNTBP-UHFFFAOYSA-N |
SMILES |
C(CP(Cl)Cl)CP(Cl)Cl |
SMILES canónico |
C(CP(Cl)Cl)CP(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



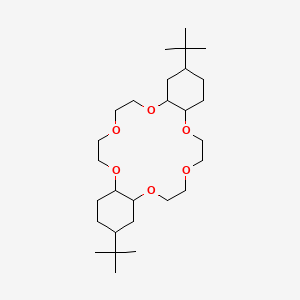
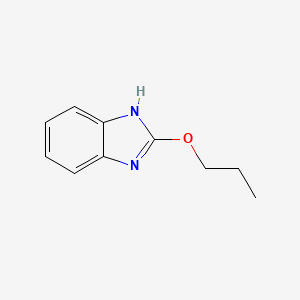

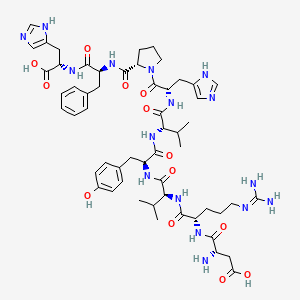
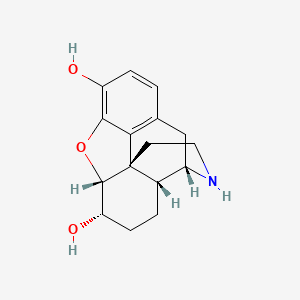
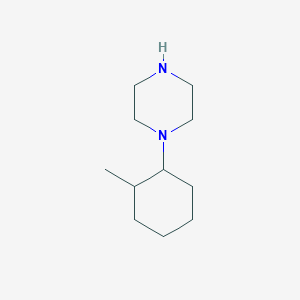
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
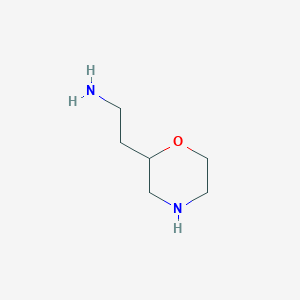
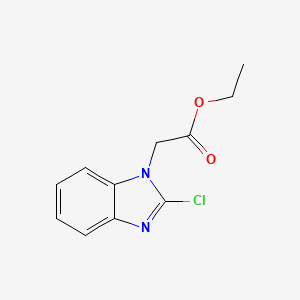
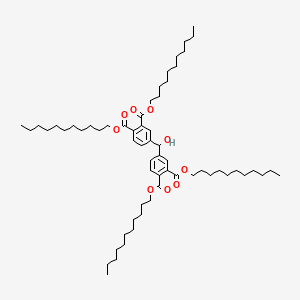
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
